![molecular formula C19H16N6O2S B2572951 N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-79-3](/img/structure/B2572951.png)

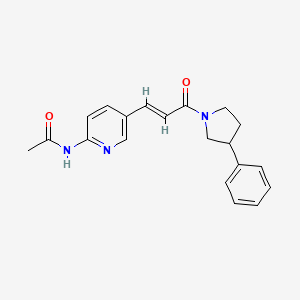

N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, encompassing structures such as pyridine and indazole, exhibit a wide range of functionalities crucial in organic synthesis, catalysis, and drug development. The significance of these molecules is highlighted by their versatility in forming metal complexes, designing catalysts, and their applications in asymmetric catalysis, synthesis, and medicinal applications, including their potential as anticancer, antibacterial, and anti-inflammatory agents. The derivatives synthesized from pyridine, among other heterocyclic bases, serve as pivotal intermediates in advanced chemistry and drug development endeavors (Li et al., 2019).

Antibacterial Activity of 1,2,4-Triazole-Containing Hybrids

1,2,4-triazole-containing hybrids have emerged as potent antibacterial agents against Staphylococcus aureus, a critical nosocomial and community-acquired bacterial pathogen. These compounds, functioning as bioisosteres of amides, esters, and carboxylic acids, inhibit crucial bacterial enzymes and are recognized for their broad-spectrum antibacterial activity, including against drug-resistant strains. The clinical use of certain 1,2,4-triazole-containing hybrids underscores their therapeutic potential in treating bacterial infections (Li & Zhang, 2021).

Biological Significance of Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, featuring heterocyclic structures like triazole, play a pivotal role as optical sensors due to their ability to form coordination and hydrogen bonds. Their extensive biological and medicinal applications, combined with their sensing capabilities, make them valuable materials in the development of novel sensing technologies and therapeutic agents (Jindal & Kaur, 2021).

Therapeutic Potential of G Protein-Biased Kappa Agonists

Recent advances in the development of G protein-biased kappa agonists highlight their therapeutic potential in pain and itch management. These novel compounds are hypothesized to offer therapeutic benefits while mitigating the side effects traditionally associated with kappa opioid agonists. The diverse chemical scaffolds and varying degrees of signaling bias of these agonists are instrumental in shaping the future of kappa opioid receptor-targeted therapies (Mores et al., 2019).

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-27-15-4-2-3-14(11-15)21-17(26)12-28-18-6-5-16-22-23-19(25(16)24-18)13-7-9-20-10-8-13/h2-11H,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLMXPYLGVPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)

![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)

![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/no-structure.png)

![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)